Welcome to the BenchChem Online Store!
molecular formula C6H9F3N2O3S B8314799 N-ethylimidazole trifluoromethanesulfonate

N-ethylimidazole trifluoromethanesulfonate

Cat. No. B8314799
M. Wt: 246.21 g/mol
InChI Key: DGYKKGMGSMEAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07544445B2

Procedure details

To a solution of 16 g of N-ethylimidazole in 20 ml of ethanol was added dropwise 25 g of trifluoromethanesulfonic acid at 0° C. After returning to room temperature, the solution was stirred overnight and dried in vacuo at 60° C. for 16 hours to give N-ethylimidazolium trifluoromethanesulfonate (hereinafter referred to as EtIm+TfS−) as a colorless transparent liquid. The melting point of the resulting salt (literature value: 7.8° C.,) was measured by DSC analysis. As a result, endothermic peaks were observed at 6.3° C. and 21.0° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)[CH3:2].[F:8][C:9]([F:15])([F:14])[S:10]([OH:13])(=[O:12])=[O:11]>C(O)C>[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11].[CH2:1]([N+:3]1[CH:7]=[CH:6][NH:5][CH:4]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)N1C=NC=C1
Name
Quantity
25 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to room temperature
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.C(C)[N+]1=CNC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.